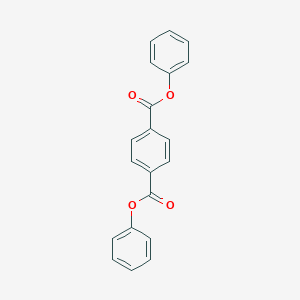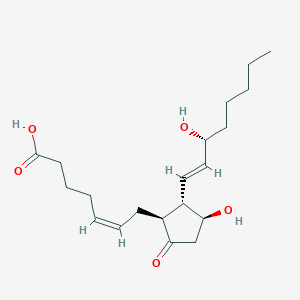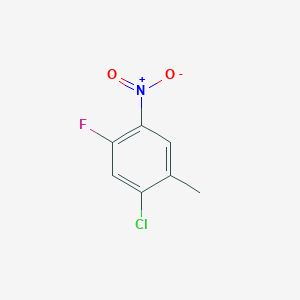
2-Chloro-4-fluoro-5-nitrotoluene
Descripción general
Descripción
2-Chloro-4-fluoro-5-nitrotoluene is a chemical compound with the empirical formula C7H5ClFNO2 . It is a solid substance and is used as a pharmaceutical intermediate . It is also used as a Ceritinib intermediate .
Molecular Structure Analysis
The molecular weight of 2-Chloro-4-fluoro-5-nitrotoluene is 143.57 . The SMILES string representation of the molecule isClC(C=C(C(N+=O)=C1)F)=C1C .
Aplicaciones Científicas De Investigación
Application in Pharmaceutical Industry
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
2-Chloro-4-fluoro-5-nitrotoluene is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to form said end product. In this case, the end product is a pharmaceutical drug.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific pharmaceutical synthesis process being used. Typically, these processes involve reactions under controlled conditions with other chemical reagents.
Results or Outcomes
The outcome of using 2-Chloro-4-fluoro-5-nitrotoluene as an intermediate would be the production of a pharmaceutical drug. The specific drug and its efficacy would depend on the overall synthesis process.
Application in Synthesis of Serotonin Transporter Imaging Agents
Specific Scientific Field
Neurochemistry
Summary of the Application
4-Chloro-2-fluoro-5-nitrotoluene may be used in the synthesis of two new C-11 labeled analogs of N,N -dimethyl-2- (2′-amino-4′-hydroxymethyl-phenylthio)benzylamine . These analogs were further evaluated as serotonin transporter imaging agents.
Methods of Application or Experimental Procedures
The compound is used in a series of chemical reactions to produce the C-11 labeled analogs. These reactions would be carried out under controlled conditions in a laboratory setting.
Results or Outcomes
The synthesized analogs were evaluated as serotonin transporter imaging agents. These agents can be used in medical imaging to visualize the distribution and density of serotonin transporters in the brain, which can be useful in the study of various neurological and psychiatric disorders.
Application in Ceritinib Synthesis
Summary of the Application
2-Chloro-4-fluoro-5-nitrotoluene is used as an intermediate in the synthesis of Ceritinib , a drug used for the treatment of non-small cell lung cancer.
Results or Outcomes
The outcome of using 2-Chloro-4-fluoro-5-nitrotoluene as an intermediate would be the production of Ceritinib. The specific drug and its efficacy would depend on the overall synthesis process.
General Laboratory Use
Specific Scientific Field
General Chemistry
Summary of the Application
2-Chloro-4-fluoro-5-nitrotoluene is often used in general laboratory settings . It can be used in various chemical reactions as a reagent or intermediate.
Methods of Application or Experimental Procedures
The methods of application would depend on the specific experiment or reaction being conducted. It could involve mixing the compound with other reagents under controlled conditions.
Results or Outcomes
The results or outcomes would depend on the specific experiment or reaction being conducted. It could result in the synthesis of a new compound or the study of a particular chemical reaction.
Application in Organic Synthesis
Specific Scientific Field
Organic Chemistry
Summary of the Application
2-Chloro-4-fluoro-5-nitrotoluene is often used as a reagent in organic synthesis . It can be used in various chemical reactions to synthesize new organic compounds.
Methods of Application or Experimental Procedures
The methods of application would depend on the specific synthesis process being conducted. It could involve mixing the compound with other reagents under controlled conditions.
Results or Outcomes
The results or outcomes would depend on the specific synthesis process being conducted. It could result in the synthesis of a new organic compound.
Application in Chemical Research
Specific Scientific Field
Chemical Research
Summary of the Application
2-Chloro-4-fluoro-5-nitrotoluene is often used in chemical research . It can be used in various experiments to study chemical reactions and properties.
Propiedades
IUPAC Name |
1-chloro-5-fluoro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVJHZWHPLOEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435612 | |
| Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-nitrotoluene | |
CAS RN |
112108-73-3 | |
| Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

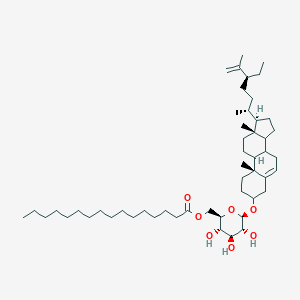

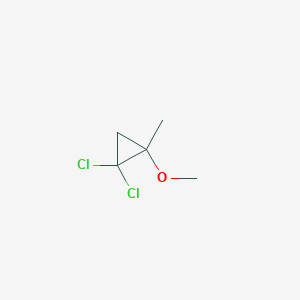
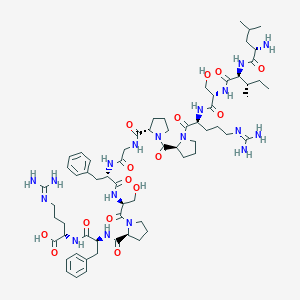
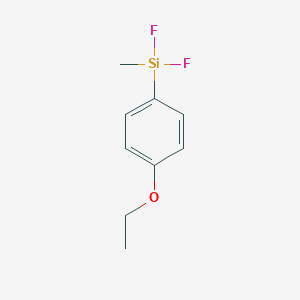

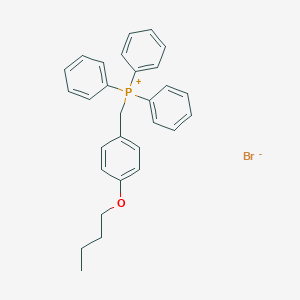

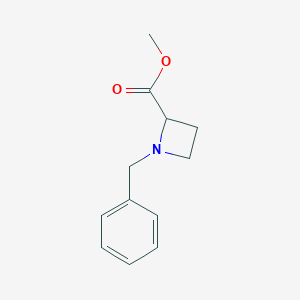
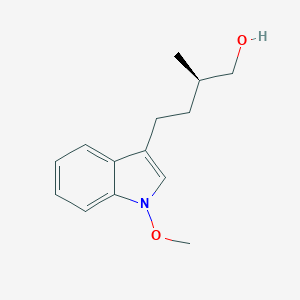
![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)
![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)
